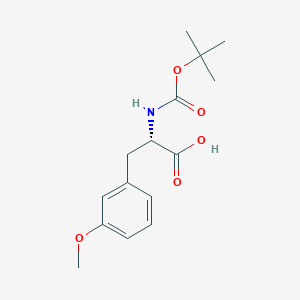

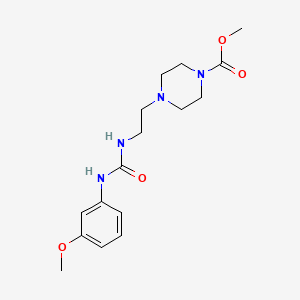

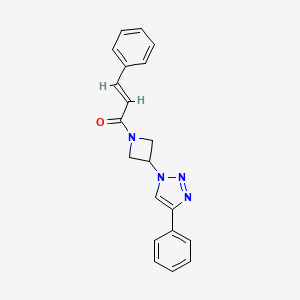

![molecular formula C8H6BrNO2 B2444403 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 1260672-39-6](/img/structure/B2444403.png)

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a chemical compound that is part of the benzoxazine family . Benzoxazines are a type of phenolic resin, known for their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Synthesis Analysis

The synthesis of benzoxazine compounds often involves the reaction of suitable raw materials . For instance, a new benzoxazine monomer was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . Another method reported the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of benzoxazine compounds can be characterized by various spectroscopic techniques. For example, the structure of a new benzoxazine monomer was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions. For instance, the polymerization behavior of a new benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage . Another study reported a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids to synthesize 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .Physical And Chemical Properties Analysis

Benzoxazine compounds exhibit excellent physical and chemical properties. For example, a new benzoxazine monomer showed better thermal stability as evidenced by the 5% and 10% weight-loss temperatures of the cross-linked polybenzoxazine, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .科学的研究の応用

Asymmetric Synthesis of Chiral Dihydrobenzoxazinones

- Significance : These compounds serve as important motifs in biologically active molecules . The efficient methodology achieves high conversion rates, excellent yields, and enantiomeric excess.

Benzoxazinone Derivatives as Bio-Based Resins

- Applications : These bio-based resins find use in sustainable materials, coatings, and adhesives due to their environmentally friendly nature .

Radical Bromination-Induced Synthesis of Benzo[b]pyrrolo[2,1-c][1,4]oxazin-3-ones

作用機序

将来の方向性

Benzoxazine compounds have a wide range of applications in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others . Future research could focus on improving the toughness of polybenzoxazines, designing inherently tough benzoxazine monomers, and exploring new synthesis methods .

特性

IUPAC Name |

5-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWNINZPRWATHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

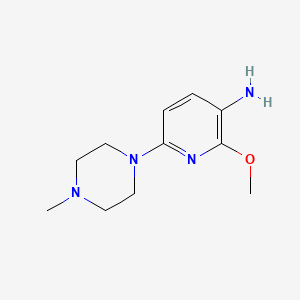

![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)

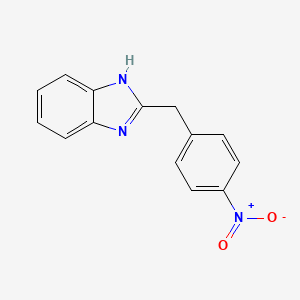

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2444324.png)

(C)OC1(CCC1)C=O](/img/structure/B2444331.png)

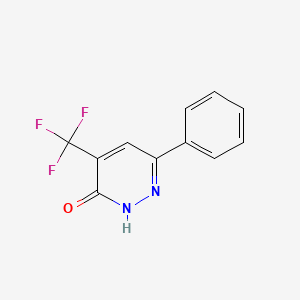

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)